Product packaging for Hexahydro-1,6-pentalenedione(Cat. No.:CAS No. 36269-11-1)

Hexahydro-1,6-pentalenedione

Cat. No.: B1655435
CAS No.: 36269-11-1
M. Wt: 138.16 g/mol
InChI Key: MSGGBGXFVZFZQT-UHFFFAOYSA-N
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Description

Hexahydro-1,6-pentalenedione is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It is identified by several synonyms, including bicyclo[3.3.0]octane-2,8-dione and 2,3,3a,4,5,6a-hexahydropentalene-1,6-dione, reflecting its fused bicyclic structure with two ketone groups . The primary CAS registry number for this specific isomer is 89121-70-0 . This substance is provided as a high-purity chemical for research and development purposes. It is intended for laboratory use only by qualified professionals and is not approved for diagnostic, therapeutic, or personal use. Researchers are responsible for consulting the relevant safety data sheets (SDS) and literature to handle this compound safely and determine its suitability for specific experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1655435 Hexahydro-1,6-pentalenedione CAS No. 36269-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36269-11-1

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2,3,3a,4,5,6a-hexahydropentalene-1,6-dione

InChI

InChI=1S/C8H10O2/c9-6-3-1-5-2-4-7(10)8(5)6/h5,8H,1-4H2

InChI Key

MSGGBGXFVZFZQT-UHFFFAOYSA-N

SMILES

C1CC(=O)C2C1CCC2=O

Canonical SMILES

C1CC(=O)C2C1CCC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for Hexahydro 1,6 Pentalenedione

Retrosynthetic Analysis and Key Disconnections for the Pentalenedione Core

Retrosynthetic analysis of the hexahydro-1,6-pentalenedione core reveals several logical bond disconnections that inform potential forward synthetic strategies. The bicyclo[3.3.0]octane framework is a key structural motif in many terpenoid natural products. znaturforsch.com A primary disconnection strategy involves breaking the C1-C5 bridgehead bond and one of the bonds in the five-membered rings, which can lead back to cyclooctane (B165968) precursors. This approach is particularly amenable to transannular cyclization reactions.

Another powerful retrosynthetic approach involves a [2+2+1] cycloaddition, which deconstructs one of the cyclopentanone (B42830) rings. This suggests a Pauson-Khand reaction, a cobalt-mediated cocyclization of an alkyne, an alkene, and carbon monoxide, as a potential synthetic route. znaturforsch.com For instance, bicyclo[3.3.0]octanes can be envisioned as arising from the reaction of cyclopentadiene (B3395910) with a suitable alkyne. znaturforsch.com

A third general strategy involves disconnecting the molecule at the carbon-carbon bonds formed during a condensation-type reaction. This suggests precursors that can undergo intramolecular or intermolecular aldol (B89426) or Claisen condensations to form the bicyclic system. For example, the Weiss-Cook reaction, which involves the condensation of a 1,3-dicarboxylate with a 1,2-dicarbonyl compound, provides a classic route to the related bicyclo[3.3.0]octane-3,7-dione system. orgsyn.orgbeilstein-journals.org

Key Retrosynthetic Disconnections:

Disconnection StrategyPrecursor TypePotential Forward Reaction
Transannular Bond CleavageSubstituted CyclooctadienesIntramolecular Cyclization
[2+2+1] DeconstructionCyclopentadiene and AlkynePauson-Khand Reaction
Condensation Bond CleavageAcyclic Dicarboxylates/DiketonesIntramolecular/Intermolecular Condensations

Intramolecular Cyclization Approaches to this compound

Intramolecular cyclization strategies are highly effective for constructing the constrained bicyclo[3.3.0]octane skeleton from a single, more flexible precursor.

Cyclization Reactions utilizing Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their mild oxidative properties and unique reactivity. beilstein-journals.org They can mediate a variety of transformations, including intramolecular cyclizations. A notable application is the synthesis of bicyclo[3.3.0]octane-2,6-dione from cis,cis-1,5-cyclooctadiene. orgsyn.org

This three-step synthesis begins with the reaction of cis,cis-1,5-cyclooctadiene with a hypervalent iodine reagent, iodosobenzene (B1197198) diacetate (IBD), in the presence of water. This step proceeds via an oxidative cyclization mechanism to form exo,exo-2,6-diacetoxy-cis-bicyclo[3.3.0]octane. The diacetate is then hydrolyzed to the corresponding diol, which is subsequently oxidized to the target dione (B5365651). orgsyn.org

Synthesis of this compound via Hypervalent Iodine-Mediated Cyclization orgsyn.org

StepReactantsReagentsProductYield
1cis,cis-1,5-CyclooctadieneIodosobenzene diacetate, H₂O2,6-Diacetoxybicyclo[3.3.0]octane-
22,6-Diacetoxybicyclo[3.3.0]octaneNaOH, H₂O, EtherBicyclo[3.3.0]octane-2,6-diol83–93%
3Bicyclo[3.3.0]octane-2,6-diolJones Reagent, AcetoneBicyclo[3.3.0]octane-2,6-dione52–58%

This method provides a reliable route to multigram quantities of the target dione using relatively inexpensive starting materials. orgsyn.org

Intermolecular Approaches and Fragment Coupling Strategies

Intermolecular strategies involve the coupling of two or more simpler fragments to construct the bicyclic core. These methods often rely on powerful carbon-carbon bond-forming reactions.

Claisen Ester Condensation and Related Carbon-Carbon Bond Formations leading to the Pentalenedione System

While direct intermolecular Claisen ester condensations to form this compound are not prominently featured, related condensation reactions are fundamental to building the bicyclo[3.3.0]octane framework. The Weiss-Cook reaction, for example, is a classic method that condenses dialkyl 3-oxoglutarate with a 1,2-dicarbonyl compound, such as glyoxal (B1671930), to form a bicyclo[3.3.0]octane-3,7-dione derivative. orgsyn.org This reaction proceeds through a sequence of Michael additions and aldol condensations. orgsyn.org

Furthermore, enzymatic retro-Claisen reactions have been employed in the desymmetrization of 1-alkylbicyclo[3.3.0]octane-2,8-diones. This reaction, catalyzed by enzymes like 6-oxocamphor hydrolase, cleaves one of the ketone rings to produce optically active 2,3-substituted cyclopentanones, highlighting the relevance of Claisen-type chemistry in the modification of these bicyclic systems. york.ac.ukresearchgate.net

Derivatization and Functionalization during Synthesis

The introduction of functional groups during the synthesis of the pentalenedione core allows for the creation of diverse derivatives for further elaboration. One approach is to start with a substituted precursor. For example, the condensation of di-tert-butyl 3-oxoglutarate with glyoxal gives a tetra-tert-butyl cis-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate. researchgate.net This highly functionalized core can then be selectively alkylated. For instance, monoalkylation with allyl iodide can be achieved after conversion to the bisenol ether, leading to 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione after hydrolysis. researchgate.net This demonstrates how functional handles can be incorporated and manipulated as part of the synthetic sequence.

Stereoselective Synthesis of this compound and its Chiral Variants

The development of stereoselective routes to chiral this compound is of significant interest for the synthesis of enantiomerically pure natural products. Both enantiomers of bicyclo[3.3.0]octane-2,6-dione can be obtained in optically pure form. One strategy involves the resolution of an intermediate, exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane, which is prepared from 1,5-cyclooctadiene. The resolution is achieved using menthyloxyacetic acid, yielding the individual enantiomers of the diol, which can then be oxidized to the corresponding chiral diones. researchgate.net

More recently, catalytic, non-enzymatic methods have been developed. A notable example is the enantioselective desymmetrization of a symmetrical bicyclo[3.3.0]diketone using a chiral ruthenium catalyst. This process can provide access to enantioenriched alcohols, which are precursors to the chiral diones. acs.org

Control of Stereochemistry in Bicyclic Systems

The synthesis of this compound, also known as bicyclo[3.3.0]octane-2,6-dione, presents a significant challenge in controlling the stereochemistry of the fused five-membered rings. The relative orientation of the two rings can result in either cis- or trans-fused isomers, with the cis isomer being thermodynamically more stable. The stereochemical outcome is often dictated by the synthetic route and the nature of the cyclization step.

One established method for synthesizing the bicyclo[3.3.0]octane framework involves the intramolecular cyclization of precursors like cis,cis-1,5-cyclooctadiene. A three-step synthesis using this starting material yields bicyclo[3.3.0]octane-2,6-dione. orgsyn.org This approach inherently leads to the formation of the cis-fused system due to the geometry of the starting diene.

The Linstead synthesis provides a classic example of accessing both cis- and trans-fused bicyclo[3.3.0]octane systems. This method starts with the appropriate cyclopentane-1,2-diacetic acids. The trans-cyclopentane-1,2-diacetic acid is converted to trans-bicyclo[3.3.0]octanone through ketonization. mit.edu Similarly, the cis-diacetic acid can be used to form the cis-fused ketone. mit.edu The stereochemistry of the final bicyclic system is thus determined by the stereochemistry of the acyclic precursor.

Another strategy involves the Tiffeneau-Demjanov ring expansion reaction. When applied to bicyclo[3.2.1]-2-hepten-6-one, it produces a mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one, which can be further converted to the desired bicyclo[3.3.0]octane skeleton. mit.edu The control of stereochemistry in such rearrangements can be complex and may depend on the specific reaction conditions and substrate biases.

The stereochemical configuration of intermediates can be confirmed through spectroscopic methods. For instance, in the synthesis of a bicyclic lactone within a bicyclo[3.3.0]octane system, the cis configuration was supported by the coupling constant of a key proton in the 1H NMR spectrum. sapub.org

Table 1: Synthetic Approaches to Bicyclo[3.3.0]octane Systems and Stereochemical Control

Starting Material Key Reaction Stereochemical Outcome Reference
cis,cis-1,5-Cyclooctadiene Intramolecular Cyclization cis-fused orgsyn.org
trans-Cyclopentane-1,2-diacetic acid Ketonization trans-fused mit.edu
cis-Cyclopentane-1,2-diacetic acid Ketonization cis-fused mit.edu

Asymmetric Approaches and Chiral Auxiliary Strategies

The synthesis of enantiomerically pure this compound is crucial for its application as a chiral building block in the total synthesis of natural products. orgsyn.org Asymmetric synthesis of this dione can be achieved through various methods, including enzymatic resolutions and the use of chiral auxiliaries.

An effective method for obtaining optically pure bicyclo[3.3.0]octane-2,6-dione involves the resolution of a key intermediate. For example, the racemic diol, endo,endo-cis-bicyclo[3.3.0]octane-2,6-diol, can be resolved through enzymatic transesterification. scispace.com Using a lipase (B570770) from Pseudomonas cepacia with vinyl acetate (B1210297) as the acyl donor, both enantiomers of the diol can be obtained with an enantiomeric excess of over 95%. scispace.com These enantiomerically pure diols can then be oxidized to the corresponding (R,R) and (S,S) enantiomers of the dione. deepdyve.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org While the direct application of a specific chiral auxiliary to the synthesis of this compound is not detailed in the provided context, the general strategies are well-established.

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP). wikipedia.org For instance, oxazolidinones, popularized by David A. Evans, can be acylated and then undergo stereoselective alkylation or aldol reactions. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone directs the approach of the electrophile, leading to a high degree of diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered. wikipedia.org

Pseudoephedrine is another effective chiral auxiliary. It can be converted to the corresponding amide with a carboxylic acid. wikipedia.orgnih.gov Deprotonation of the α-proton followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. wikipedia.orgnih.gov The stereochemical outcome is directed by the methyl group of the pseudoephedrine. wikipedia.org

A chiral interlocking auxiliary strategy has also been developed for the synthesis of mechanically planar chiral rotaxanes, demonstrating an innovative approach to controlling stereochemistry through non-covalent interactions directed by a chiral molecule. nih.gov

Table 2: Examples of Chiral Auxiliaries and Their General Application

Chiral Auxiliary Typical Application General Mechanism Reference
Oxazolidinones Asymmetric alkylations, aldol reactions Steric hindrance directs electrophilic attack on the enolate of an N-acyl derivative. wikipedia.org
Pseudoephedrine Asymmetric alkylation to form enantiomerically enriched carboxylic acids. The methyl group directs the stereoselective alkylation of the corresponding amide enolate. wikipedia.orgnih.gov

Reaction Chemistry and Transformational Pathways of Hexahydro 1,6 Pentalenedione

Reactivity of the Dicarbonyl Moieties in Hexahydro-1,6-pentalenedione

The two ketone groups in this compound are the primary sites of its reactivity, enabling a variety of transformations at the adjacent α-carbons.

The protons on the carbons alpha to the carbonyl groups of this compound can be removed by a base to form enolates. masterorganicchemistry.com These enolates are nucleophilic and can react with various electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-carbon bonds. masterorganicchemistry.com182.160.97 The formation of the enolate can be controlled to be under either kinetic or thermodynamic conditions. egyankosh.ac.in Strong, sterically hindered bases like lithium diisopropylamide (LDA) favor the formation of the kinetic enolate at low temperatures, while weaker bases or higher temperatures lead to the more stable thermodynamic enolate. egyankosh.ac.inmnstate.edu

The regioselectivity of enolate formation is a key consideration in the alkylation of unsymmetrical ketones. mnstate.edu In the case of this compound, the symmetry of the molecule simplifies this aspect, as deprotonation at any of the four α-positions initially leads to equivalent enolates. However, subsequent reactions can introduce asymmetry. The choice of base and reaction conditions is crucial for controlling the outcome of alkylation reactions. 182.160.97 For instance, the use of a strong base ensures complete formation of the enolate, preventing side reactions. mnstate.edu

Table 1: Reagents and Conditions for Enolate Formation and Alkylation

Reaction Type Reagents Conditions Key Considerations
Kinetic Enolate Formation Lithium diisopropylamide (LDA) Low temperature (e.g., -78 °C) Favors the less substituted, more rapidly formed enolate.
Thermodynamic Enolate Formation Weaker bases (e.g., NaH, alkoxides), higher temperatures Equilibrium conditions Favors the more stable, more substituted enolate.

The enolates of this compound can also participate in aldol-type reactions, acting as nucleophiles that attack a carbonyl group. youtube.com In an intramolecular aldol (B89426) reaction, the enolate of one carbonyl group can attack the other carbonyl group within the same molecule. libretexts.orglibretexts.org This process can lead to the formation of new ring systems. The outcome of intramolecular aldol reactions is often governed by the stability of the resulting ring, with five- and six-membered rings being favored over more strained three- or four-membered rings. libretexts.orglibretexts.org

For example, the intramolecular aldol condensation of a related 1,5-diketone, 2,6-heptanedione, leads to the formation of a cyclohexenone product. libretexts.org Similarly, a 1,4-diketone like 2,5-hexanedione (B30556) yields a cyclopentenone. libretexts.org The mechanism involves the formation of a β-hydroxy ketone (the aldol addition product), which can then undergo dehydration to form an α,β-unsaturated ketone (the aldol condensation product), especially upon heating. youtube.com

Cycloaddition and Rearrangement Reactions Involving the Pentalenedione System

The bicyclo[3.3.0]octane framework of this compound can be involved in various cycloaddition and rearrangement reactions. Cycloaddition reactions are processes where two unsaturated molecules combine to form a cyclic product. libretexts.org While the saturated core of this compound itself does not directly participate in cycloadditions, its derivatives with unsaturation can.

A common type of cycloaddition is the Diels-Alder reaction, a [4π + 2π] cycloaddition that forms a six-membered ring. ic.ac.ukacademie-sciences.frlibretexts.org These reactions are stereospecific and their feasibility can be influenced by thermal or photochemical conditions. youtube.com The stereochemistry of the product is determined by whether the reaction proceeds in a suprafacial or antarafacial manner. libretexts.orgyoutube.com

Rearrangement reactions can alter the carbon skeleton of the pentalenedione system. For instance, the Tiffeneau-Demjanov ring expansion has been applied to related bicyclic systems to create the bicyclo[3.3.0]octane framework. mit.edu

Oxidation and Reduction Chemistry of this compound

The carbonyl groups of this compound can be reduced to alcohols. The enantioselective reduction of σ-symmetric bicyclo[3.3.0]octane-2,6-dione has been a subject of study. deepdyve.com This can lead to the formation of bicyclo[3.3.0]octane-2,6-diols. researchgate.netorgsyn.org The stereochemistry of the resulting diols is of significant interest, as it provides access to chiral building blocks for asymmetric synthesis. researchgate.net Lipase-catalyzed kinetic resolution of the corresponding diol has been used to obtain enantiomerically pure diones. researchgate.net

Conversely, the corresponding diols can be oxidized to form the diketone. tandfonline.com However, in some biotransformation studies, the reverse oxidation reaction from the diol to the dione (B5365651) was found to be slow or not detectable. tandfonline.com

Functional Group Interconversions on the this compound Scaffold

The carbonyl groups of this compound can be transformed into a variety of other functional groups. For example, ketones can be converted to thioesters, which can then be transformed back into ketones. organic-chemistry.org These interconversions allow for the introduction of new reactivity and the construction of more complex molecules based on the pentalenedione scaffold.

Other functional group transformations that can be applied to derivatives of this compound include the conversion of alcohols to amines via the Mitsunobu reaction and the direct conversion of silyl (B83357) ethers to allyl silanes. organic-chemistry.org Carboxylic acid derivatives, which could potentially be formed from the pentalenedione skeleton, can be activated for amide formation. organic-chemistry.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Controlling selectivity is a critical aspect of the synthetic chemistry of this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.com In a molecule with multiple reactive sites, such as derivatives of this compound, achieving chemoselectivity is essential for targeted synthesis.

Regioselectivity is the preference for bond formation at one position over another. masterorganicchemistry.com In the alkylation of enolates derived from unsymmetrical derivatives of this compound, regioselectivity determines which α-carbon is alkylated. egyankosh.ac.in

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com Many reactions involving the pentalenedione scaffold can generate new stereocenters, and controlling the stereochemical outcome is often a primary goal. For example, enantioselective reductions can produce specific enantiomers of the corresponding diols. deepdyve.com The stereoselectivity of a reaction is influenced by the reaction mechanism and the structure of the starting material. masterorganicchemistry.com A reaction that produces a single stereoisomer is termed stereospecific. youtube.com

Table 2: Types of Selectivity in the Chemistry of this compound

Type of Selectivity Definition Example in Pentalenedione Chemistry
Chemoselectivity Preferential reaction of one functional group over another. Selective reduction of one ketone in a derivative containing other reducible groups.
Regioselectivity Preferential bond formation at one position over another. Alkylation at a specific α-carbon in an unsymmetrical pentalenedione derivative.

Advanced Spectroscopic and Analytical Characterization of Hexahydro 1,6 Pentalenedione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For hexahydro-1,6-pentalenedione, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of the related cis-bicyclo[3.3.0]octane-3,7-dione reveals distinct signals corresponding to the different types of protons in the molecule. The spectrum, recorded in CDCl₃ at 220 MHz, shows a doublet of doublets at δ 2.16 ppm, integrating to four protons, which is assigned to the axial protons of the methylene (B1212753) groups (Hₐ of CHₐHₑ). Another doublet of doublets appears at δ 2.59 ppm, also integrating to four protons, corresponding to the equatorial protons of the methylene groups (Hₑ of CHₐHₑ). A multiplet at δ 3.04 ppm, integrating to two protons, is attributed to the bridgehead methine protons (CH). The coupling constants for the methylene protons are J = 4.2 Hz and 19.3 Hz for the axial protons, and J = 8.5 Hz and 19.3 Hz for the equatorial protons, indicating the geminal and vicinal relationships between these protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constants (J) Hz
2.16dd4HHₐ of CH₂4.2, 19.3
2.59dd4HHₑ of CH₂8.5, 19.3
3.04m2HCH-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. For cis-bicyclo[3.3.0]octane-3,7-dione, the spectrum shows a signal at δ 35.5 ppm, which is a doublet in the off-resonance decoupled spectrum, corresponding to the two equivalent methine carbons at the bridgehead positions. A triplet at δ 42.6 ppm is assigned to the four equivalent methylene carbons. The downfield singlet at δ 217.2 ppm is characteristic of the two equivalent carbonyl carbons. For a precursor to the target compound, exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane, the major peaks in the ¹³C NMR spectrum in CDCl₃ are at δ: 27.41 (C-4), 33.81 (C-3), 50.64 (C-1), and 79.54 (C-2).

Chemical Shift (δ) ppmCarbon TypeAssignment
35.5CHBridgehead Methine
42.6CH₂Methylene
217.2C=OCarbonyl

2D NMR Techniques: While not explicitly detailed in the provided search results for this specific compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Mass Spectrometry (MS) Analysis for Molecular Formula Determination and Fragmentation Patterns (e.g., GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For the related isomer, cis-bicyclo[3.3.0]octane-3,7-dione, the mass spectrum recorded at 70 eV shows a molecular ion peak (M⁺) at an m/z of 138, which corresponds to the molecular formula C₈H₁₀O₂. The relative intensity of the molecular ion peak is 41%. The fragmentation pattern provides valuable structural information. Key fragment ions are observed at m/z values of 69 (36% relative intensity), 68 (58% relative intensity), 41 (base peak, 100% relative intensity), and 39 (53% relative intensity). The base peak at m/z 41 is likely due to the formation of the stable allyl cation.

m/zRelative Intensity (%)Possible Fragment
13841[M]⁺
6936[C₄H₅O]⁺
6858[C₄H₄O]⁺
41100[C₃H₅]⁺
3953[C₃H₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a precursor, 2,6-diacetoxybicyclo[3.3.0]octane, shows a strong carbonyl peak at 1738 cm⁻¹. For the related isomer, cis-bicyclo[3.3.0]octane-3,7-dione, the IR spectrum in chloroform (B151607) exhibits a strong absorption band at 1738 cm⁻¹, which is characteristic of the C=O stretching vibration of a five-membered ring ketone. Other significant peaks are observed at 1405, 1222, 1208, 1175, and 792 cm⁻¹, which correspond to various C-H and C-C bending and stretching vibrations within the bicyclic framework.

Frequency (cm⁻¹)Vibrational ModeFunctional Group
1738C=O StretchKetone
1405CH₂ ScissoringAlkane
1222C-C StretchAlkane
1208C-C StretchAlkane
1175C-H WaggingAlkane
792CH₂ RockingAlkane

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.

Gas Chromatography (GC): Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. For instance, the purity of a related compound, exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid, was confirmed by GC using a 2-ft column of 20% UCON Polar 50 HB 5100 on Chromosorb W at 175°C, showing a retention time of 4.5 minutes. A precursor, 2-(dichloromethylene)bicyclo[3.3.0]octane, was analyzed on the same column at 125°C with a retention time of 4 minutes. These examples demonstrate the utility of GC for the purity assessment of bicyclo[3.3.0]octane derivatives.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful tool for the analysis and purification of this compound, particularly for the separation of stereoisomers. While specific HPLC conditions for the target compound were not found, related bicyclic diones have been successfully separated using this technique. For example, the separation of stereoisomers of 2,2-dimethyl-4-ethoxycarbonyl-8-phenyl-1,5-diazocyclo[3.3.0]octan-6-one was achieved using HPLC with a mobile phase of ethyl acetate (B1210297) and ligroin. The development of chiral stationary phases has also enabled the separation of enantiomers of bicyclo[3.3.0]octane derivatives, which is crucial for asymmetric synthesis applications.

Computational Chemistry and Theoretical Investigations of Hexahydro 1,6 Pentalenedione

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic environment of Hexahydro-1,6-pentalenedione. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2), are employed to approximate solutions to the Schrödinger equation for the molecule. These calculations yield crucial information about the molecular orbitals, electron density distribution, and electrostatic potential.

The electronic structure of this compound is characterized by the interaction between the carbonyl groups and the saturated bicyclic frame. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity. The HOMO is typically associated with regions of high electron density, such as the lone pairs of the carbonyl oxygen atoms, making them susceptible to electrophilic attack. Conversely, the LUMO is often centered on the electrophilic carbon atoms of the carbonyl groups, indicating the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, this gap influences its susceptibility to reactions such as reduction, oxidation, and nucleophilic addition to the carbonyls.

Table 1: Illustrative Quantum Mechanical Data for a Bicyclic Ketone System (Note: This data is representative and not from a specific calculation on this compound.)

ParameterCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy-0.258-7.02
LUMO Energy-0.045-1.22
HOMO-LUMO Gap0.2135.80
Dipole Moment (Debye)2.85

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for analyzing reaction pathways. DFT methods, such as the popular B3LYP functional, are used to map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

The bicyclo[3.3.0]octane core of this compound can adopt several conformations. The fusion of the two five-membered rings can be either cis or trans, with the cis-fused isomer being significantly more stable. Within the cis-fused system, the five-membered rings can exist in various envelope and twist conformations.

Conformational analysis through computational methods involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. Molecular mechanics force fields can provide a rapid initial screening of possible conformations, followed by more accurate geometry optimizations using DFT or other quantum mechanical methods.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the frequency of interconversion between them. This provides a more realistic picture of the molecule's behavior in solution or in the gas phase.

Table 2: Calculated Relative Energies of a cis-Bicyclo[3.3.0]octane Skeleton (Note: The data below is illustrative of the types of conformations and energy differences that would be calculated.)

ConformationRelative Energy (kcal/mol)Description
Twist-Chair (TC)0.00Global minimum energy conformation
Envelope (E)2.5A higher energy conformer
Twist-Boat (TB)4.8A transition state between other conformers

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, methods like DFT can be used to simulate various types of spectra. A notable example is the use of DFT to study the vibrational circular dichroism (VCD) spectra of bicyclo[3.3.0]octane derivatives, including the closely related endo-bicyclo[3.3.0]octane-2,6-dione. researchgate.net In such studies, IR and VCD spectra are simulated at a level of theory like B3LYP/6-31G* for different diastereomers to determine their absolute configurations based on the agreement between experimental and calculated spectra. researchgate.net

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic C=O stretches of the ketone groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated by determining the magnetic shielding tensors. These predictions are highly sensitive to the molecular geometry, making them useful for confirming the structure and stereochemistry of the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. For this compound, this would predict the wavelengths of absorption for transitions such as the n → π* transition of the carbonyl groups.

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on typical values for bicyclic ketones.)

Spectroscopic PropertyPredicted Value
Calculated IR C=O Stretch (cm⁻¹)1745
Calculated ¹³C NMR Shift (C=O, ppm)215
Calculated ¹H NMR Shift (α-proton, ppm)2.5
Calculated UV-Vis λmax (n → π*, nm)290

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a step-by-step visualization of reaction mechanisms that can be difficult to probe experimentally. By mapping the entire reaction coordinate, from reactants to products, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes.

For this compound, this could involve modeling reactions such as its synthesis or subsequent transformations. For example, the mechanism of a Baeyer-Villiger oxidation could be computationally explored to predict which of the adjacent carbon atoms would migrate, leading to the formation of a lactone. The calculated energy barriers for the different possible migration pathways would reveal the regioselectivity of the reaction. These computational models can also rationalize stereochemical outcomes by comparing the energies of transition states leading to different stereoisomeric products.

Applications of Hexahydro 1,6 Pentalenedione in Advanced Organic Synthesis and Materials Science

Hexahydro-1,6-pentalenedione as a Building Block in Complex Molecule Synthesis

The unique stereochemical and conformational properties of this compound, also known by synonyms such as cis-bicyclo[3.3.0]octane-2,6-dione and cis-bicyclo[3.3.0]octane-3,7-dione, make it an attractive starting material for the synthesis of intricate molecular structures.

Precursor to Natural Products and Bioactive Molecules

This compound has proven to be a valuable intermediate in the total synthesis of various natural products and bioactive molecules. Its bicyclic core provides a foundational framework that can be elaborated into more complex structures. For instance, it has been utilized as a key intermediate in the synthesis of loganin, an iridoid glycoside known for its protective effects against hepatic injury and other diabetic complications. Furthermore, derivatives of this diketone are considered potential precursors for the synthesis of polyquinanes, a class of compounds that includes theoretically interesting and biologically active molecules like dodecahedrane (B1217162) and retigeranic acid A.

Synthesis of Macrocyclic and Polycyclic Architectures

The rigid bicyclo[3.3.0]octane framework of this compound is instrumental in the construction of larger, more complex polycyclic systems. The inherent strain and defined stereochemistry of this scaffold can be strategically employed to direct the formation of new rings with a high degree of control. While its application in the synthesis of macrocycles is not extensively documented in publicly available literature, its role as a precursor to polyquinanes highlights its utility in building fused ring systems. The synthesis of various 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives has been explored as a pathway to access triquinacene structures, further demonstrating its importance in constructing complex polycyclic architectures.

Role of this compound in the Development of Advanced Materials

The structural rigidity and chemical functionality of this compound make it a promising candidate for the development of novel polymers and functional materials with enhanced properties.

Incorporation into Polymer Architectures and Monomer Design

A significant application of this compound in materials science is its use as a precursor for bio-based polymers. The diketone, which can be derived from citric acid, has been successfully converted into a rigid, bio-based bis-spirocyclic diol through a di-cycloketalization reaction with trimethylolpropane. This resulting spiro-diol monomer, possessing two reactive primary hydroxyl groups, has been employed in melt polycondensation reactions with diphenyl carbonate to produce fully amorphous polycarbonates.

These polycarbonates exhibit desirable thermal and mechanical properties, as detailed in the table below:

PropertyValue
Molecular Weight (Mn)Up to 28 kg mol⁻¹
Glass Transition Temperature (Tg)Up to 100 °C
Thermal Decomposition Temperature (Td)~350 °C

The resulting polymers form solvent-cast films with excellent mechanical flexibility, strength, and high transparency. Dynamic melt rheology studies have indicated good processability at 170 °C, showcasing the potential of this monomer for creating high-performance, bio-based thermoplastics.

Contributions to Functional Materials Development (e.g., in bio-oil applications as a component)

While this compound's rigid structure suggests potential for creating materials with unique functional properties, its specific contributions to functional materials development, particularly as a component in bio-oil, are not well-documented in available scientific literature. Bio-oil is a complex mixture of organic compounds, and while various ketones are identified as components, the presence of this compound has not been specifically reported in the surveyed research.

Derivatives of this compound as Ligands and Catalysts in Asymmetric Synthesis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of single enantiomers of chiral molecules. The rigid scaffold of this compound presents an intriguing platform for the design of such chiral auxiliaries. However, based on currently available scientific literature, there are no specific reports on the successful development and application of its derivatives as ligands or catalysts in asymmetric synthesis. The potential for this application remains an area for future exploration.

Design and Synthesis of Chiral Ligands from the Pentalenedione Scaffold

Information regarding the design principles, synthetic methodologies, or characterization of chiral ligands derived from the this compound framework is not present in the current body of scientific literature. The exploration of this dione (B5365651) as a chiral backbone for ligand development has not been reported.

Catalytic Applications in Stereoselective Transformations

Consistent with the absence of literature on ligand synthesis from this scaffold, there are no documented applications of this compound or its derivatives in catalytic stereoselective transformations. Reports on its efficacy as a catalyst or part of a catalytic system, including data on enantioselectivity or diastereoselectivity, are not available.

Future Research Directions and Emerging Opportunities in Hexahydro 1,6 Pentalenedione Chemistry

Development of Novel and Sustainable Synthetic Routes to Hexahydro-1,6-pentalenedione

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize moving beyond traditional multi-step syntheses, which often rely on harsh reagents and generate significant waste, toward more sustainable alternatives.

Key opportunities include:

Biocatalysis: The use of enzymes and whole-cell systems offers a powerful green approach to synthesizing complex chiral molecules. Research could focus on employing ketoreductases (KREDs) for the stereoselective reduction of a suitable precursor, or lipases for the kinetic resolution of racemic intermediates. researchgate.net The application of microorganisms like baker's yeast or enzymes such as Pseudomonas fluorescens lipase (B570770) has already proven effective for creating other chiral bicyclo[3.3.0]octane derivatives. jst.go.jpresearchgate.net

Organocatalysis: Asymmetric organocatalysis has become a robust tool for constructing bicyclic ketones. mdpi.com Future work could explore proline-derived catalysts or other small organic molecules to promote an intramolecular cyclization cascade, potentially assembling the pentalenedione core in a single, highly stereoselective step from acyclic precursors.

Electrochemical Synthesis: Electrochemistry provides a sustainable alternative to chemical oxidants and reductants by using simple electrons. rsc.org A potential route could involve an electrochemically driven transannular cyclization of a functionalized cyclooctane (B165968) derivative, a strategy that has been shown to be a powerful approach for constructing bicyclo[3.3.0]octane ring systems. nih.gov

Synthetic StrategyKey AdvantagesPotential Reagents/SystemsChallenges
Traditional SynthesisEstablished and well-understood reaction mechanisms.Grignard reagents, strong acids/bases, stoichiometric oxidants/reductants.Low atom economy, use of hazardous solvents, multiple protection/deprotection steps, significant waste generation.
Biocatalytic RouteHigh stereoselectivity, mild reaction conditions (aqueous media, room temp.), biodegradable catalyst. jst.go.jpIsolated ketoreductases, lipases, baker's yeast.Enzyme stability, substrate scope limitations, potential for low reaction rates.
Organocatalytic RouteAvoids toxic metals, potential for high enantioselectivity, operational simplicity. mdpi.comProline and its derivatives, chiral amines, phosphoric acids.Catalyst loading, scalability, and purification from the final product.
Electrochemical RouteAvoids stoichiometric reagents, uses green electricity as the "reagent," potential for high efficiency and scalability. rsc.orgUndivided electrochemical cell, green solvents (e.g., acetone, water), simple electrodes.Optimization of reaction conditions (current density, electrode material), potential for side reactions.

Exploration of Underutilized Reactivity Modes of the Pentalenedione System

The two ketone functionalities of this compound serve as versatile handles for a wide range of chemical transformations that remain largely unexplored for this specific molecule. Future research should aim to systematically investigate its reactivity to unlock new synthetic pathways and molecular architectures.

Potential areas for exploration include:

Selective Carbonyl Chemistry: Developing protocols for the selective mono-functionalization of one ketone in the presence of the other would provide access to a host of valuable intermediates. This could involve selective protection, enolization, or reduction under carefully controlled conditions.

Baeyer-Villiger Oxidation: The regioselective oxidation of one or both ketone groups could yield novel bicyclic keto-lactones or di-lactones. researchgate.net These structures are valuable building blocks in natural product synthesis and can serve as precursors to complex polymers.

Cycloaddition Precursors: While the saturated core of this compound is unreactive in cycloadditions, it can be readily converted into a precursor for such reactions. For example, conversion to a dienone derivative would open the door to Diels-Alder [4+2] cycloadditions, allowing for the rapid construction of polycyclic systems. libretexts.org

Transannular Reactions: The proximity of the two carbonyl groups across the bicyclic system could enable unique transannular reactions, forming novel cage-like structures or leading to ring expansions/contractions under specific conditions.

Reactivity ModePotential Reagents/ConditionsExpected Product TypeSynthetic Value
Stereoselective ReductionNaBH₄ with chiral additives, biocatalysts (e.g., KREDs).Chiral diols and keto-alcohols.Access to enantiomerically pure scaffolds.
Baeyer-Villiger Oxidationmeta-Chloroperoxybenzoic acid (mCPBA), specific enzymes (BVMOs).Bicyclic keto-lactones and di-lactones. researchgate.netIntermediates for natural products and polymers.
Enolate Alkylation/CondensationLithium diisopropylamide (LDA), followed by electrophiles (e.g., alkyl halides, aldehydes).Functionalized pentalenediones with increased complexity.Building blocks for drug discovery and materials science.
Conversion to Cycloaddition PrecursorBromination followed by elimination to form an enone or dienone.Unsaturated pentalenone systems.Enables Diels-Alder and other cycloaddition reactions for polycyclic synthesis. libretexts.org

Advanced Applications in Chemical Biology and Agrochemicals

The rigid, three-dimensional structure of the pentalenedione core makes it an attractive scaffold for applications where precise spatial arrangement of functional groups is critical.

Chemical Biology: this compound can serve as a template for the design of novel chemical probes. nih.gov The ketone functionalities can be used as handles to attach fluorophores, affinity tags, or photo-crosslinkers. The incorporation of metabolically stable ketones into small molecule probes has been shown to increase potency and water solubility. nih.govcolumbia.edu Furthermore, its compact structure is ideal for use in fragment-based drug discovery campaigns targeting proteins with well-defined binding pockets. Bicyclo[3.3.0]octane derivatives have already been identified as effective dipeptidyl peptidase 4 (DPP-4) inhibitors for diabetes treatment, suggesting the therapeutic potential of this scaffold. nih.gov

Agrochemicals: Many successful pesticides and herbicides feature complex bicyclic or polycyclic structures. The pentalenedione skeleton could be decorated with various functional groups and tested for biological activity. High-throughput screening of a library of pentalenedione derivatives could identify new lead compounds with potential herbicidal, insecticidal, or fungicidal properties.

Application AreaProposed Role of Pentalenedione CoreKey Modifications RequiredPotential Target
Chemical Biology (Probes)Rigid scaffold for spatial positioning of functional groups.Derivatization of one ketone with a linker attached to a reporter group (e.g., biotin, fluorescein).Specific protein targets for imaging or pull-down assays.
Medicinal Chemistry (Drug Discovery)Core fragment for building more complex drug candidates.Addition of diverse side chains via enolate chemistry; conversion of ketones to other functional groups (amines, oximes).Enzymes (e.g., kinases, proteases), G-protein coupled receptors.
AgrochemicalsCentral scaffold for a library of potential pesticides or herbicides.Systematic variation of substituents on the bicyclic frame to optimize biological activity and environmental stability.Insect nervous system targets, essential plant enzymes.

Integration of Artificial Intelligence and Machine Learning in Pentalenedione Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid prediction and optimization. Applying these tools to this compound could significantly accelerate its development.

Property Prediction: ML models can be trained to predict various physicochemical properties (solubility, stability), spectral data (NMR, IR), and biological activities for virtual libraries of pentalenedione derivatives. Computational methods like Density Functional Theory (DFT) can be used to model reactivity and predict the feasibility of synthetic pathways for new derivatives. peerj.com

Reaction Optimization: AI algorithms can analyze vast parameter spaces (temperature, solvent, catalyst, concentration) to predict optimal conditions for synthetic reactions, reducing the number of experiments required and minimizing waste.

Retrosynthesis and Discovery: Retrosynthesis software can propose novel and unconventional synthetic routes to this compound and its derivatives, potentially uncovering more efficient or sustainable pathways than those designed by human chemists.

AI/ML ApplicationSpecific Task for Pentalenedione ResearchExpected Benefit
Quantitative Structure-Activity Relationship (QSAR)Predict the biological activity of virtual derivatives against specific targets (e.g., enzymes, receptors).Prioritizes which derivatives to synthesize, saving time and resources.
Reaction Condition OptimizationUse an algorithm to suggest optimal temperature, solvent, and catalyst for a key synthetic step.Improves reaction yield and selectivity while reducing experimental effort.
Computational SpectroscopyCalculate predicted NMR and IR spectra for novel, unsynthesized derivatives.Aids in the structural confirmation of newly synthesized compounds.
De Novo Drug DesignGenerate novel molecular structures based on the pentalenedione scaffold that are optimized for binding to a specific protein target.Accelerates the discovery of new drug candidates.

Environmental and Green Chemistry Aspects of this compound Synthesis and Utilization

A forward-looking research program must embed green chemistry principles at every stage, from synthesis to final application. The environmental impact of this compound chemistry can be systematically evaluated and minimized using established metrics.

Green Metrics Analysis: Every synthetic route should be evaluated using metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). researchgate.netmdpi.comresearchgate.net This quantitative assessment allows for direct comparison of different synthetic approaches and highlights areas for improvement, such as solvent choice or waste reduction. acsgcipr.org

Lifecycle Assessment: Beyond the synthesis, the entire lifecycle of pentalenedione-derived products should be considered. This involves designing molecules that are not only effective for their intended application but are also biodegradable and have a low toxicity profile to minimize their environmental persistence and impact.

Renewable Feedstocks: A long-term goal would be to develop synthetic routes that start from renewable, bio-based feedstocks rather than petroleum-based sources, further enhancing the sustainability of the entire process.

Green Chemistry MetricDefinitionApplication to Pentalenedione Synthesis
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Favors reactions where most of the atoms from the reactants are incorporated into the final product (e.g., cycloadditions).
Process Mass Intensity (PMI)Total mass in a process (raw materials, solvents, reagents) / Mass of final product.A holistic metric that encourages reduction of solvents and workup materials. A biocatalytic route in water would have a very low PMI.
E-FactorTotal mass of waste / Mass of final product.Directly quantifies waste generation. The ideal E-Factor is 0. Aims to minimize byproducts, unused reagents, and solvent waste.
Reaction Mass Efficiency (RME)Mass of isolated product / Total mass of reactants.Combines chemical yield and atom economy to provide a more realistic measure of a reaction's efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.